N-propylhydroxylamine hydrochloride
Overview
Description
N-propylhydroxylamine hydrochloride is a chemical compound with the molecular formula C3H10ClNO and a molecular weight of 111.57 g/mol . It is a white crystalline powder that is soluble in water. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-propylhydroxylamine hydrochloride can be synthesized through various methods. One common approach involves the oxidation of secondary amines using oxidizing agents such as choline peroxydisulfate . This method offers high selectivity and green reaction conditions. Another method involves the reaction of magnesium dialkylamides with alcohol-derived alkyl peroxides in tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-propylhydroxylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like choline peroxydisulfate and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran .
Major Products
The major products formed from these reactions include nitroso compounds, primary amines, and various substituted derivatives .
Scientific Research Applications
N-propylhydroxylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-propylhydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. It can interact with molecular targets such as enzymes and proteins, affecting their activity and function. The specific pathways involved depend on the type of reaction and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-propylhydroxylamine hydrochloride include:
- N-isopropylhydroxylamine hydrochloride
- Hydroxylammonium chloride
- Hydroxylammonium nitrate
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its solubility in water and crystalline form also make it suitable for various industrial and research applications .
Properties
IUPAC Name |
N-propylhydroxylamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO.ClH/c1-2-3-4-5;/h4-5H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBLEVAVQBCBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNO.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493678 | |
Record name | N-Hydroxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85264-32-0 | |
Record name | N-Hydroxypropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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